molecular formula C24H22N2O3 B302292 N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide

N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302292
M. Wt: 386.4 g/mol
InChI Key: JAUCICGEBJGWMV-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((E)-[4-(2-methylpropoxy)phenyl]methylidene)naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-((E)-[4-(2-methylpropoxy)phenyl]methylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
N-((E)-[4-(2-methylpropoxy)phenyl]methylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. Additionally, it has been shown to improve cognitive function and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of N-((E)-[4-(2-methylpropoxy)phenyl]methylidene)naphtho[2,1-b]furan-2-carbohydrazide is its potential therapeutic properties in various disease states. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-((E)-[4-(2-methylpropoxy)phenyl]methylidene)naphtho[2,1-b]furan-2-carbohydrazide. One direction is the investigation of its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Finally, the development of novel synthetic methods for the production of this compound may lead to the discovery of more potent analogs with improved therapeutic properties.

Synthesis Methods

The synthesis of N-((E)-[4-(2-methylpropoxy)phenyl]methylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of naphtho[2,1-b]furan-2-carbohydrazide with 4-(2-methylpropoxy)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-((E)-[4-(2-methylpropoxy)phenyl]methylidene)naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

Product Name

N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C24H22N2O3/c1-16(2)15-28-19-10-7-17(8-11-19)14-25-26-24(27)23-13-21-20-6-4-3-5-18(20)9-12-22(21)29-23/h3-14,16H,15H2,1-2H3,(H,26,27)/b25-14+

InChI Key

JAUCICGEBJGWMV-AFUMVMLFSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

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